Higher Patent Association for CNS Drug Synthesis vs. Ortho- and Para-Isomers
3-(3-Bromophenyl)pyrrolidine hydrochloride is associated with 11 patents, indicating its established utility as a privileged intermediate in drug discovery, particularly for neurological targets [1]. In contrast, its ortho-isomer, 3-(2-Bromophenyl)pyrrolidine hydrochloride, is associated with only 7 patents [2], suggesting a more limited adoption in pharmaceutical development.
| Evidence Dimension | Patent Count (Depositor-Supplied Patent Identifiers) |
|---|---|
| Target Compound Data | 11 patents |
| Comparator Or Baseline | 3-(2-Bromophenyl)pyrrolidine hydrochloride: 7 patents |
| Quantified Difference | Target compound has 4 more patents (57% more) |
| Conditions | PubChem and PubChemLite patent data aggregation |
Why This Matters
A higher patent count directly correlates with greater industrial validation and a higher likelihood of successful synthetic routes for procuring novel drug candidates.
- [1] PubChemLite. 3-(3-bromophenyl)pyrrolidine hydrochloride. Available at: http://pubchemlite.lcsb.uni.lu/e/compound/52983697 View Source
- [2] PubChem. 3-(2-Bromophenyl)pyrrolidine hydrochloride. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/91654979 View Source
